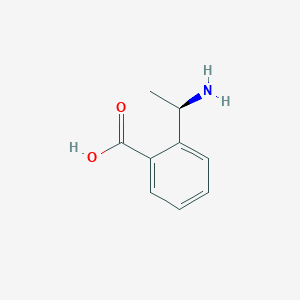

(R)-2-(1-Amino-ethyl)-benzoic acid

Description

Historical Context and Discovery of Enantiomeric 2-(1-Amino-ethyl)-benzoic acid

While a specific date of discovery for 2-(1-Amino-ethyl)-benzoic acid is not prominently documented, its conceptual origins lie in over a century of chemical research. The recognition of molecular chirality by Louis Pasteur in the 19th century and the subsequent development of asymmetric synthesis have laid the groundwork for the creation of such specific enantiomers. nih.gov The synthesis of aminobenzoic acid derivatives is a well-established area of organic chemistry, with numerous methods developed for their preparation. ontosight.airesearchgate.net

The synthesis of racemic 2-(1-Amino-ethyl)-benzoic acid can be envisioned through established synthetic routes, such as the N-alkylation of aminobenzoic acids or the functionalization of benzoic acid precursors. researchgate.netscispace.com For example, general methods for preparing related compounds like 2-amino-6-ethylbenzoic acid, a key starting material for the pharmacologically active substance paquinimod, have been developed and optimized to overcome challenges in scalability and yield. google.com The isolation of the specific (R)-enantiomer would then be achieved through chiral resolution—a process of separating a racemic mixture into its individual enantiomers—or through direct asymmetric synthesis, which selectively produces one enantiomer over the other. nih.govnih.gov These techniques, refined over decades, allow for the production of specific stereoisomers like (R)-2-(1-Amino-ethyl)-benzoic acid for specialized research purposes.

Significance of Chirality in Organic Chemistry and Advanced Materials Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry with profound implications. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers. While they possess identical physical properties such as melting point and boiling point, they differ in their interaction with other chiral entities, a critical feature in biological systems where proteins, enzymes, and receptors are themselves chiral.

In organic chemistry, the control of chirality is a central goal of asymmetric synthesis. nih.gov The ability to selectively synthesize one enantiomer is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutic while the other could be inactive or even harmful, as was the case with thalidomide.

In advanced materials science, chirality influences the macroscopic properties of materials. Incorporating chiral units into polymers, liquid crystals, or nanoparticles can lead to materials with unique optical, electronic, and mechanical characteristics. nih.gov This has applications in the development of advanced optical devices, sensors capable of distinguishing between enantiomers, and novel catalysts.

Overview of this compound as a Chiral Building Block for Academic Research

This compound serves as a valuable chiral building block in organic synthesis. Chiral building blocks are relatively small, enantiomerically pure molecules that chemists can use as starting materials to construct larger, more complex molecules without the need for a late-stage chiral separation. tcichemicals.com This approach is highly efficient for creating stereochemically defined products for research.

The structure of this compound is bifunctional, containing both a carboxylic acid group and a primary amine. This dual functionality, combined with the defined stereocenter, makes it a versatile precursor. It can be used in:

Asymmetric Synthesis : As a chiral ligand that coordinates with a metal catalyst to induce stereoselectivity in a reaction, or as a chiral auxiliary that temporarily attaches to a molecule to direct a chemical transformation before being cleaved off. nih.govtcichemicals.com

Synthesis of Novel Compounds : As a foundational scaffold for building new molecules. For instance, aminobenzoic acid derivatives are important intermediates for synthesizing various heterocyclic compounds with potential pharmacological interest. google.com Its structure could be incorporated into novel peptide-based molecules or serve as a precursor for complex drug candidates. google.comgoogle.com

Chiral Derivatizing Agents : Similar chiral molecules, such as axially chiral benzoic acids, are used as chiral derivatizing agents to determine the absolute configuration of other chiral molecules via NMR spectroscopy. researchgate.net

Scope and Objectives of Research on 2-(1-Amino-ethyl)-benzoic Acid Enantiomers

Research focused on the enantiomers of 2-(1-Amino-ethyl)-benzoic acid encompasses several key objectives aimed at leveraging its specific chiral structure.

A primary objective is the development of efficient synthetic and resolution methods . This involves creating scalable, high-yield pathways for both direct asymmetric synthesis of the (R) and (S) enantiomers and for the chiral resolution of the racemic mixture. nih.govnih.gov Achieving high enantiomeric purity is critical for any subsequent application.

Another major scope of research is its application in asymmetric catalysis . Researchers would investigate the use of (R)- and (S)-2-(1-Amino-ethyl)-benzoic acid as chiral ligands for transition metal catalysts. The goal is to create new catalytic systems that can facilitate a wide range of chemical reactions (e.g., hydrogenations, C-C bond formations) with high enantioselectivity.

Furthermore, a significant research objective is its use as a precursor to novel functional molecules . This involves incorporating the chiral scaffold into larger structures to synthesize new materials or potential therapeutic agents. google.comacs.org Studies would aim to understand the structure-property or structure-activity relationship, determining how the (R) or (S) configuration at the stereocenter influences the final properties of the target molecule. This exploration is vital for discovering new drugs and advanced materials. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound hydrochloride This table presents known properties of the hydrochloride salt of the title compound. Data for the free base may vary.

| Property | Value |

| CAS Number | 1391433-88-7 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| SMILES Code | O=C(O)C1=CC=CC=C1C@HC.[H]Cl |

| Physical Form | Solid |

Table 2: Illustrative Research Findings: Synthesis of a Related Racemic Amino Acid Derivative As specific research data for the synthesis of this compound was not available in the search results, this table provides an example of a related synthesis of a racemic carboxylic α,α-diaminoester via N-alkylation of 2-aminobenzoic acid. This illustrates the type of detailed findings generated in this area of research. researchgate.netscispace.com

| Reactants | Reagents/Conditions | Product | Yield |

| 2-Aminobenzoic acid, Methyl α-azidoglycinate N-benzoylated | Diisopropylethylamine (DIPEA), Dry Acetone, Room Temperature, 48h | 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid | 72% |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZTUNCFUQURFU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300374 | |

| Record name | 2-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-78-4 | |

| Record name | 2-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 1 Amino Ethyl Benzoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches to 2-(1-Amino-ethyl)-benzoic Acid

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds from prochiral precursors. For 2-(1-amino-ethyl)-benzoic acid, these strategies focus on establishing the chiral center at the carbon bearing the amino group with high stereocontrol.

Stereoselective Reduction Strategies

A prominent strategy for the asymmetric synthesis of chiral amino alcohols is the stereoselective reduction of a corresponding α-iminoketone precursor. This approach allows for the direct formation of the desired stereocenter. The synthesis begins with an appropriate aryl ketone, which is converted to an iminoketone that then undergoes enantioselective reduction. google.com

A general pathway involves the reaction of an arylglyoxal with a primary amine, such as tert-butylamine, to form the α-iminoketone. google.com This intermediate is then reduced using a borane (B79455) reducing agent in the presence of a chiral catalyst. google.com A variety of chiral 1,3,2-oxazaborole catalysts have been shown to be effective for this type of transformation. google.com The choice of catalyst is critical for achieving high enantioselectivity.

Table 1: Catalysts for Asymmetric Reduction of α-Iminoketones

| Catalyst ID | Catalyst Name |

|---|---|

| A | (R)-Tetrahydro-1-phenyl-3-(2-piperidin-1-ylethyl)-1H,3H-pyrrolo[1,2-c] wikipedia.orgacs.orgnih.govoxazaborole |

| B | (R)-2-Methyl-4,5,6,7-tetrahydro-1H-1,3,2-benzoxazaborole |

| C | (R)-2-Butyl-CBS-oxazaborolidine |

| D | In situ from (1S,2R)-cis-1-amino-2-indanol |

| E | In situ from (R)-2-(N,N-dimethylamino)-1,1-diphenyl-1-propanol |

Data derived from research on similar arylethanolamine syntheses. google.com

The process has the advantage of potentially reducing other functional groups, like esters, in the same step if desired. google.com This method provides a reproducible and high-yield route to optically pure amino alcohols. google.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and versatile method, frequently employed in the early stages of drug development. wikipedia.org

In the context of synthesizing (R)-2-(1-amino-ethyl)-benzoic acid, a chiral auxiliary could be attached to a glycine (B1666218) or acetic acid derivative, followed by alkylation to introduce the aryl group, or attached to an arylacetic acid precursor before amination. For instance, chiral oxazolidinones or camphorsultams can be used to control the stereoselective alkylation of enolates. wikipedia.org Another approach involves the alkylation of chiral glycine derivatives using an axially chiral BINOL-based auxiliary, which has been shown to produce uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org

(S)-1-Phenylethylamine is another example of a chiral auxiliary that can also serve as the nitrogen source in the synthesis of chiral cyclic amino acids, demonstrating the dual functionality of some auxiliaries. rsc.org

Enantioselective Catalytic Methods for Formation of the Chiral Center

Enantioselective catalysis offers a highly efficient route to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several catalytic systems are relevant for the synthesis of the chiral amine functionality in the target molecule.

Iridium-Catalyzed Asymmetric Amination: Cyclometalated π-allyliridium complexes, modified with chiral ligands like (R)-SEGPHOS or (S)-tol-BINAP, have proven to be effective catalysts for enantioselective allylic amination. nih.gov These catalysts can be used with a variety of primary and secondary aliphatic and aromatic amines. nih.gov While typically used for allylic substitutions, the principles of using a chiral metal complex to guide the nucleophilic attack of an amine could be adapted for the synthesis of this compound from a suitable vinyl-substituted benzoic acid precursor.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as confined imidodiphosphoric acids, are powerful organocatalysts for various asymmetric transformations. organic-chemistry.orgnih.gov These catalysts have been successfully used in the highly enantioselective oxidation of sulfides to sulfoxides using hydrogen peroxide. organic-chemistry.orgnih.gov Their ability to create a well-defined chiral environment makes them suitable candidates for catalyzing reactions like aza-ene-type reactions between an enecarbamate and a glyoxylate (B1226380) to form a chiral amine center. researchgate.net The catalyst functions by activating the electrophile through hydrogen bonding within a confined chiral space. researchgate.net

Table 2: Examples of Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Ligand/Catalyst Example | Potential Application |

|---|---|---|---|

| π-Allyliridium C,O-benzoate | Asymmetric Allylic Amination | (S)-tol-BINAP | Synthesis from a vinyl-benzoic acid derivative |

| Chiral Brønsted Acid | Aza-Ene-Type Reaction | BINOL-derived phosphoric acid | Reaction of an enecarbamate with an α-keto acid |

Enantiospecific Transformation Routes

Enantiospecific synthesis involves the conversion of an existing chiral molecule into a new one, where the stereochemistry of the starting material dictates the stereochemistry of the product. A key advantage is the transfer of chirality without the need to establish a new stereocenter.

A documented enantiospecific process for a structurally related compound starts with the naturally available chiral pool molecule (S)-alaninol. google.com The synthesis proceeds as follows:

Condensation of (S)-alaninol with benzaldehyde, followed by reduction.

The resulting product is then condensed with acetaldehyde (B116499) to yield (S)-N-benzyl-N-ethyl alaninol.

This intermediate is treated with thionyl chloride to produce (S)-2-(N-benzyl-N-ethylamino)-1-chloropropane.

A subsequent Grignard reaction with a suitable aryl magnesium bromide installs the aromatic ring.

Finally, debenzylation via hydrogenolysis yields the target chiral amine. google.com

This multi-step route demonstrates how a readily available chiral starting material can be elaborated into a more complex chiral target while preserving the original stereochemical integrity. google.com

Deracemization Techniques for Racemic 2-(1-Amino-ethyl)-benzoic Acid Precursors

Deracemization is a process that converts a racemate (a 50:50 mixture of enantiomers) into a single, pure enantiomer. This is a highly attractive strategy from an atom-economy perspective.

One advanced technique is crystallization-induced deracemization (CID). acs.org This method combines the racemization of the unwanted enantiomer in solution with the selective crystallization of the desired enantiomer. A recent study demonstrated the deracemization of atropisomeric biaryls using a copper catalyst with a chiral diamine ligand. acs.org The mechanism is believed to involve the racemization of the substrate via a radical-cation intermediate, allowing for the interconversion of enantiomers in the solution phase. acs.org Simultaneously, a chiral resolving agent forms a sparingly soluble complex with the desired enantiomer, causing it to precipitate and shifting the equilibrium towards its formation. acs.org While demonstrated on a different class of compounds, this catalytic deracemization principle could potentially be applied to a racemic precursor of 2-(1-amino-ethyl)-benzoic acid.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of enzymes to perform key chemical transformations. For the synthesis of chiral amino acids, enzymes offer a powerful and sustainable approach. rsc.org

Several enzymatic strategies could be envisioned for the synthesis of this compound:

Asymmetric Reductive Amination: An amino acid dehydrogenase (AADH) could catalyze the reductive amination of a precursor keto acid, 2-(1-oxo-ethyl)-benzoic acid, using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org

Asymmetric Amination with Transaminases: A transaminase (TA) could transfer an amino group from a donor molecule (like isopropylamine) to the same keto acid precursor, 2-(1-oxo-ethyl)-benzoic acid, to produce the desired (R)-amino acid with high enantioselectivity. rsc.org

These enzymatic methods are notable for their exceptional stereoselectivity and their operation in aqueous media under mild conditions, positioning them as highly effective and green alternatives to traditional chemical synthesis. rsc.org

Green Chemistry Principles in the Synthesis of 2-(1-Amino-ethyl)-benzoic Acid Enantiomers

The application of green chemistry principles to the synthesis of chiral molecules like 2-(1-amino-ethyl)-benzoic acid enantiomers aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While specific data for the solvent-free or aqueous synthesis of this compound is limited, research on analogous compounds provides valuable insights. For instance, the synthesis of the related compound 2-amino-6-ethylbenzoic acid has been successfully carried out in water. This process involves the reduction of 7-amino-3-methylphthalide (B179308) or 7-amino-3-hydroxy-3-methylphthalide at a pH of 7 or higher, utilizing a hydrogenation catalyst. This approach highlights the potential for developing aqueous-based syntheses for the target molecule.

Table 1: Comparison of Reaction Media for the Synthesis of Benzoic Acid Derivatives

| Reaction Medium | Reactants | Product | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Water | 7-amino-3-methylphthalide | 2-amino-6-ethylbenzoic acid | Raney Nickel or Pd/C | pH ≥ 7 | Not Specified | (Analogous system) |

This table presents data for analogous systems to illustrate the principles of aqueous and solvent-free synthesis.

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry. For the enantioselective synthesis of this compound, two primary catalytic approaches are prominent: metal-based asymmetric hydrogenation and enzyme-catalyzed resolutions.

Recyclable Metal Catalysts: Homogeneous rhodium and iridium complexes with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of prochiral enamides or imines, which are precursors to chiral amines. A significant challenge with these catalysts is their recovery and reuse. To address this, researchers are developing recyclable catalytic systems. These often involve anchoring the chiral catalyst to a solid support, such as a polymer or silica, allowing for easy separation from the reaction mixture and subsequent reuse. While specific examples for the synthesis of this compound are not detailed in the literature, the principles of catalyst recycling are broadly applicable. For instance, polyethylene (B3416737) glycol-supported catalysts have been used for the asymmetric transfer hydrogenation of β-amidonitroolefins and have been successfully recycled multiple times without significant loss of activity or enantioselectivity. nih.gov

Table 2: Performance of Recyclable Catalysts in Asymmetric Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Solvent | Yield (after 5 cycles) | Enantiomeric Excess (ee %) (after 5 cycles) | Reference |

|---|---|---|---|---|---|---|---|

| Polymer-supported bisoxazoline-Cu | Asymmetric Henry Reaction | Aromatic aldehydes, nitromethane | Chiral nitroalcohols | Various | >80% | >70% | (Analogous system) nih.gov |

This table showcases the reusability of catalysts in analogous asymmetric reactions.

Enzymatic Catalysis: Enzymes, such as lipases and transaminases, offer a highly selective and environmentally friendly route to chiral compounds. They operate under mild conditions (room temperature and neutral pH) in aqueous media. For the synthesis of this compound, an enzymatic kinetic resolution of the corresponding racemic ester or amine could be employed. In this process, the enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two. Transaminases can also be used for the asymmetric synthesis of chiral amines from a prochiral ketone precursor. The use of immobilized enzymes further enhances their sustainability by allowing for easy recovery and reuse. beilstein-journals.org

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and enantioselectivity of the desired this compound. Key variables include the choice of catalyst, solvent, temperature, pressure, and substrate-to-catalyst ratio.

Asymmetric Hydrogenation: In the asymmetric hydrogenation of a prochiral enamide or imine precursor to this compound, the choice of the chiral ligand is paramount. Different ligands can lead to vastly different enantioselectivities. For example, in the hydrogenation of N-H ketoimines, the Ir-(S,S)-f-binaphane catalyst has been shown to provide chiral amines in high yields (90-95%) and with enantioselectivities up to 95% ee. nih.gov The optimization process would involve screening a library of chiral ligands to identify the one that provides the highest enantiomeric excess for the desired (R)-product.

Further optimization would involve adjusting the temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity, though at the cost of a slower reaction rate. The solvent can also play a critical role, with non-coordinating solvents often being preferred.

Table 3: Optimization of Asymmetric Hydrogenation of a Prochiral Ketoimine

| Catalyst | Ligand | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Toluene | 25 | 50 | 95 | 95 | (Analogous system) nih.gov |

| [Ir(COD)Cl]₂ | (R,R)-f-Binaphane | Toluene | 25 | 50 | 94 | 94 (S-enantiomer) | (Analogous system) nih.gov |

This table illustrates the effect of different catalysts and conditions on the yield and enantioselectivity of a similar reaction.

Enzymatic Resolution: For an enzymatic kinetic resolution, key parameters to optimize include the choice of enzyme, the acyl donor (for acylation reactions), the solvent (often a biphasic system to facilitate product separation), and the reaction time. For example, in the kinetic resolution of racemic amines, lipases from different sources can exhibit varying enantioselectivities. The reaction is typically monitored over time to determine the point of optimal conversion and enantiomeric excess of the desired product.

Table 4: Optimization of Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|---|

| Lipase from Candida antarctica (CAL-B) | Ethyl acetate | Hexane | 30 | ~50 | >99 | (General methodology) mdpi.com |

This table provides representative data for the optimization of enzymatic resolutions of chiral amines.

Stereochemical Characterization and Enantiomeric Purity Analysis

Determination of Absolute Configuration

The definitive assignment of the (R) configuration at the chiral center of 2-(1-Amino-ethyl)-benzoic acid is crucial for understanding its chemical and biological properties. Several powerful techniques are available for this purpose.

X-ray Crystallography Studies of (R)-2-(1-Amino-ethyl)-benzoic acid Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the spatial arrangement of substituents around the stereocenter.

For a molecule like this compound, which may not readily form crystals suitable for X-ray diffraction, derivatization is a common strategy. The formation of a salt or a co-crystal with a known chiral entity, often a heavy atom-containing species, can facilitate crystallization and allow for the determination of the absolute configuration of the target molecule by relating it to the known configuration of the co-crystallizing agent. For instance, co-crystallization with a chiral carboxylic acid or a chiral amine of known stereochemistry could be employed. While no specific X-ray crystallographic data for derivatives of this compound have been reported, studies on co-crystals of other benzimidazole (B57391) compounds with benzoic acid derivatives demonstrate the feasibility of this approach. rsc.orggoogle.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netlibretexts.orgresearchgate.netmdpi.comnist.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. libretexts.orgresearchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.

The absolute configuration is typically determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum. This involves computational modeling, often using density functional theory (DFT), to calculate the VCD spectra for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. Although no specific VCD studies on this compound are available, the technique has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including amino acids and other chiral amines. libretexts.orgnih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with polarized light. rsc.orgnih.govacs.org CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light as a function of wavelength. rsc.orgacs.org

For amino acids, the electronic transitions associated with the carboxyl group and the aromatic ring (in the case of aromatic amino acids) often give rise to characteristic CD and ORD signals. nih.gov The sign and magnitude of these signals, particularly the Cotton effect, can be correlated with the absolute configuration of the chiral center. nih.gov While specific ORD and CD data for (R)-2-(1-Amnio-ethyl)-benzoic acid are not documented, it is expected that the compound would exhibit distinct chiroptical properties due to the presence of both a chiral center and a chromophoric benzoic acid moiety.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Beyond determining the absolute configuration, a comprehensive structural characterization of this compound requires the use of high-resolution spectroscopic techniques to confirm its connectivity and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR would provide initial information about the chemical environment of the protons and carbons in this compound, advanced two-dimensional (2D) NMR techniques are necessary for unambiguous assignment of all signals and for confirming the connectivity of the molecule.

Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and directly attached or long-range coupled carbons, respectively. Such detailed analysis would definitively confirm the placement of the 1-amino-ethyl group at the C2 position of the benzoic acid ring. While specific 2D-NMR data for the target compound is not published, numerous examples exist for the structural elucidation of substituted benzoic acids and amino acids using these methods. researchgate.netarxiv.orgnih.gov

Solid-state NMR could provide valuable information about the structure and dynamics of the molecule in the crystalline state, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique elemental formula. This is essential for confirming the identity of a newly synthesized or isolated compound. For this compound (C₉H₁₁NO₂), HRMS would be expected to provide an experimental mass that is in very close agreement with the calculated theoretical mass, thereby confirming its elemental composition. HRMS data is a standard characterization requirement for novel compounds in chemical research. rsc.org

Advanced Chiral Separation Techniques for Enantiomeric Purity Assessment

The accurate determination of enantiomeric purity requires sophisticated separation techniques capable of distinguishing between stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful analytical tools frequently utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC stands as a cornerstone for the enantioselective analysis of chiral compounds. The development of a robust HPLC method for "this compound" involves the strategic selection of a chiral stationary phase (CSP) and an appropriate mobile phase to achieve effective separation of the R- and S-enantiomers.

The primary mechanism of chiral recognition in HPLC relies on the differential interaction between the enantiomers and the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability, resulting in different retention times for each enantiomer. youtube.com

For amino acids and related structures like 2-arylpropionic acids, several types of CSPs have proven effective. amanote.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. ugent.be Another successful class of CSPs for underivatized amino acids are macrocyclic glycopeptides, like teicoplanin. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with the polar and zwitterionic nature of amino acids and allowing for direct analysis in aqueous or polar-organic mobile phases. sigmaaldrich.com For instance, a teicoplanin-based CSP (Astec CHIROBIOTIC T) has been used to resolve a wide range of underivatized amino acids using a simple mobile phase of water, methanol, and formic acid. sigmaaldrich.com

Method development often begins with screening different CSPs and mobile phase compositions. An artificial intelligence tool, ChromSword, has been used for initial method development in some cases. science.gov The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile, isopropanol), its concentration, and the pH and nature of any additives (e.g., acids, bases, buffers), is systematically optimized to maximize resolution and selectivity. science.govthaiscience.info

Table 1: Chiral Stationary Phases (CSPs) for the HPLC Separation of Amino Acids and Related Compounds

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Water:Methanol:Formic Acid sigmaaldrich.com | Effective for direct separation of underivatized, polar, and ionic amino acids. sigmaaldrich.com |

| Polysaccharide-Based | Cellulose-tris(4-methylbenzoate) amanote.com | Reversed-phase conditions | Used for separating arylpropionic acid drugs. amanote.com |

| Polysaccharide-Based | Derivatized Amylose (e.g., Lux Amylose-2) science.gov | Polar-organic or reversed-phase | Provides baseline separation for compounds with a single chiral center. science.gov |

| Pirkle-Type | N,N'-(3,5-dinitrobenzoyl)-1(R),2(R)-diaminocyclohexane science.gov | Normal-phase conditions | Used for resolving racemic 3-phenyl-4-(1-adamantyl)-5-X-phenyl-Δ2-1,2,4-oxadiazolines. science.gov |

| Crown Ether | Crownpak CR (+) nih.gov | Perchloric acid buffer (e.g., pH 1.0) nih.gov | Specifically designed for the separation of compounds with primary amino groups, such as amino acids. nih.gov |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, prized for its high resolution, sensitivity, and often shorter analysis times compared to HPLC. sigmaaldrich.com However, for non-volatile compounds like amino acids, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com The amino and carboxylic acid functional groups in "this compound" must be chemically modified to increase the compound's volatility and improve its chromatographic behavior. sigmaaldrich.com

The derivatization process typically involves two steps: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com This process must not induce racemization of the chiral center. Common reagents for esterification include methanolic HCl or trimethylchlorosilane (TMCS). sigmaaldrich.com The amino group is subsequently blocked using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com

Once derivatized, the enantiomers are separated on a GC column containing a chiral stationary phase. Cyclodextrin derivatives are commonly used as chiral selectors in GC. nih.gov The choice of derivatizing agent can also influence the separation; for example, using different acylation reagents can sometimes reverse the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com This can be advantageous for accurately quantifying a trace amount of one enantiomer in the presence of an excess of the other. sigmaaldrich.com

Table 2: Typical Derivatization and GC Conditions for Chiral Amino Acid Analysis

| Derivatization Step | Reagent Example | Purpose | GC Column Example | Typical Detector |

|---|---|---|---|---|

| Esterification | Methanolic HCl, TMCS, BSTFA sigmaaldrich.com | Converts the non-volatile carboxylic acid to a volatile ester. sigmaaldrich.com | CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl) sigmaaldrich.com | Flame Ionization Detector (FID) |

| Acylation | Trifluoroacetic anhydride (TFAA), Acetic anhydride sigmaaldrich.com | Blocks the polar amino group to prevent peak tailing and improve volatility. sigmaaldrich.com | Cyclodextrin-based CSPs (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) nih.gov | Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Enantiomer Resolution

Capillary Electrophoresis has emerged as a highly efficient separation technique for chiral analysis, offering advantages such as minimal sample consumption, high separation efficiency, and rapid analysis times. creative-proteomics.com In CE, enantiomers are separated based on their differential mobility in an electric field within a narrow capillary. This differential mobility is achieved by adding a chiral selector to the background electrolyte (BGE). creative-proteomics.comnih.gov

For the enantiomeric resolution of amino acids and related compounds like 2-arylpropionic acids, cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors. nih.govacs.orgmdpi.com These cyclic oligosaccharides form transient inclusion complexes with the enantiomers. The different stabilities of these diastereomeric host-guest complexes lead to different effective mobilities and, consequently, separation.

The development of a CE method involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. For amino acids, a dual chiral selector system, such as a combination of γ-cyclodextrin and sodium taurocholate micelles, can be employed to resolve neutral amino acids. acs.orgnih.gov Acidic amino acids, however, may be better resolved using a simpler BGE containing only a cyclodextrin. acs.orgnih.gov The high efficiency of CE allows for baseline separation even with relatively small differences in the interaction between the enantiomers and the chiral selector. nih.gov

Table 3: Capillary Electrophoresis Conditions for Chiral Amino Acid Separation

| Chiral Selector (CS) | Background Electrolyte (BGE) | Application | Resolution (Rs) |

|---|---|---|---|

| γ-Cyclodextrin & Sodium Taurocholate | BGE with γ-CD and STC micelles acs.orgnih.gov | Resolution of 13 neutral amino acids. acs.orgnih.gov | Rs 7.8–16.5 acs.org |

| γ-Cyclodextrin | BGE with γ-CD alone acs.orgnih.gov | Simultaneous resolution of Asp and Glu enantiomers. acs.orgnih.gov | d/l Asp Rs 15.9; d/l Glu Rs 14.9 acs.org |

| β-Cyclodextrin | BGE with β-CD nih.gov | Enantiomeric resolution of derivatized amino acids from single cells. nih.gov | Not specified |

| Sulfated-β-Cyclodextrin (S-β-CD) | 30 mM phosphate (B84403) BGE (pH 7.0) with 2.0% S-β-CD mdpi.com | Enantioseparation of glycopyrrolate. mdpi.com | Not specified |

| (+)-18-crown-6 tetracarboxylic acid | pH 2.0, tris/citric acid buffer koreascience.kr | Chiral discrimination of aromatic amino acids. koreascience.kr | Not specified |

Derivatization for Enhanced Spectroscopic or Chromatographic Resolution

Derivatization in chiral analysis serves two primary purposes: to improve the chromatographic properties of an analyte (as seen in GC) or to convert the enantiomeric pair into a pair of diastereomers, which can then be separated using achiral chromatography. sigmaaldrich.comsigmaaldrich.comnih.gov This latter approach is known as indirect chiral separation.

By reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA), two diastereomers are formed. nih.gov Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation on conventional, non-chiral stationary phases (e.g., standard C18 columns in HPLC). nih.govyoutube.com

A variety of CDAs are available for labeling the amino group of amino acids. nih.gov A widely used example is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov Other common CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govacs.org The choice of CDA can impact the resolution and sensitivity of the analysis. The resulting diastereomers are typically analyzed by reversed-phase HPLC with UV or mass spectrometric (MS) detection, with MS offering higher sensitivity and selectivity. nih.gov

Table 4: Chiral Derivatizing Agents (CDAs) for Indirect Enantiomeric Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Analytical Technique |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) nih.gov | Amino group nih.gov | RP-HPLC-MS nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC nih.gov | Amino group nih.gov | RP-HPLC-MS nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE nih.govacs.org | Amino group nih.govacs.org | RP-HPLC-MS, DMS-MS nih.govacs.org |

| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC nih.gov | Amino group nih.gov | RP-HPLC-MS nih.gov |

| (S)-Naproxen chloride | - | Amino group acs.org | Trapped Ion Mobility–Mass Spectrometry acs.org |

Derivatization and Functionalization Strategies of R 2 1 Amino Ethyl Benzoic Acid in Research

Transformations of the Primary Amine Moiety

The primary amine of (R)-2-(1-Amino-ethyl)-benzoic acid is a nucleophilic center that can undergo a variety of chemical transformations, enabling the introduction of diverse functional groups.

Acylation is a fundamental method for converting primary amines into amides. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. The resulting amide bond is generally stable and plays a crucial role in the structure of many biologically active molecules.

The reaction of an amino-benzoic acid with various acylating agents leads to the formation of N-acylated products. These reactions are often straightforward and high-yielding.

Table 1: Examples of Acylation Reactions on Related Amino-Aromatic Compounds

| Amine Substrate | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | 4-(Naphthalen-2-yl)butanoyl chloride | EtOAc:petroleum ether | N-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)butanamide | 30% | nih.gov |

| 2-Aminobenzothiazole | 3-(Naphthalen-2-yl)propanoyl chloride | EtOAc:petroleum ether | N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)propanamide | 35% | nih.gov |

| Aniline | 5-chloropropionyl chloride | - | 3-methylthiopropionylanilide | - | clockss.org |

The primary amine can be alkylated to form secondary and tertiary amines through several methods. One common approach is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org This method is widely utilized due to its efficiency and operational simplicity. wikipedia.orgresearchgate.net

For instance, the reaction of 4-aminobenzoic acid with 2-phenylacetaldehyde in the presence of a 2-picoline borane (B79455) complex yields 4-[(2-phenylethyl)amino]benzoic acid. iucr.orgnih.gov Another powerful method involves a silane-mediated amidation followed by a zinc-catalyzed reduction, allowing for the reductive alkylation of amines with carboxylic acids. nih.govresearchgate.net

Table 2: Examples of N-Alkylation via Reductive Amination

| Amine | Carbonyl/Carboxylic Acid | Reducing Agent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | 2-Phenylacetaldehyde | 2-Picoline borane complex | Methanol | 4-[(2-Phenylethyl)amino]benzoic acid | iucr.orgnih.gov |

| Benzylamine | Benzoic acid | Phenylsilane / Zn(OAc)₂ | - | N-Benzyl-1-phenylmethanamine | researchgate.net |

| Primary/Secondary Amines | Aldehydes/Ketones | Sodium borohydride / Boric acid | Solvent-free | Secondary/Tertiary Amines | organic-chemistry.org |

N-alkylation can also be achieved by reacting the amine with alkyl halides. In a study on 2-aminobenzoic acid, N-alkylation was performed using methyl α-azido glycinate in the presence of a base like diisopropylethylamine (DIPEA) in dry acetone, yielding the N-alkylated product in 72% yield. mdpi.com

The primary amine can condense with carbonyl compounds like aldehydes and ketones to form imines or Schiff bases. These reactions are typically reversible and are often carried out by heating the reactants together, sometimes with azeotropic removal of water.

These imine intermediates can be valuable precursors for the synthesis of various heterocyclic systems. amazonaws.comfrontiersin.org For example, the condensation of ortho-aminobenzoic acids or their derivatives with carbonyl compounds can lead to the formation of quinazolines. amazonaws.com Similarly, the reaction of aminothiophenols with aldehydes or carboxylic acids is a standard method for synthesizing benzothiazoles. mdpi.com This process begins with the formation of an imine, which then undergoes intramolecular cyclization. mdpi.com

While direct examples involving this compound are scarce, the reaction of 2-aminothiophenol with various benzaldehydes in the presence of catalysts like rice husk activated carbon or under solvent-free conditions has been shown to produce 2-arylbenzothiazoles in high yields (up to 98%). mdpi.com

The nucleophilic primary amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This reaction is generally efficient and provides a direct route to these important functional groups. For example, propargylic ureas can be synthesized by reacting a propargylic amine with an isocyanate in dry THF. acs.org

Alternatively, ureas can be synthesized from amines by reaction with phosgene equivalents like carbonyldiimidazole (CDI) or phenyl chloroformate, followed by the addition of another amine. nih.gov

Carbamates are esters of carbamic acid and are often used as protecting groups for amines in organic synthesis. wikipedia.org They can be formed by reacting the amine with a chloroformate ester (e.g., benzyl chloroformate for Cbz group, di-tert-butyl dicarbonate for Boc group) or through a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov The Curtius rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol, also yields a carbamate. wikipedia.orgnih.gov

Table 3: General Methods for Urea, Thiourea, and Carbamate Synthesis

| Derivative | Reagents | General Reaction | Reference |

|---|---|---|---|

| Urea | Amine, Isocyanate | R-NH₂ + R'-N=C=O → R-NH-C(O)NH-R' | acs.org |

| Thiourea | Amine, Isothiocyanate | R-NH₂ + R'-N=C=S → R-NH-C(S)NH-R' | researchgate.net |

| Carbamate | Amine, Chloroformate | R-NH₂ + Cl-C(O)O-R' → R-NH-C(O)O-R' + HCl | wikipedia.org |

| Carbamate | Amine, CO₂, Alkyl Halide | R-NH₂ + CO₂ + R'-X → R-NH-C(O)O-R' | organic-chemistry.orgnih.gov |

Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is amenable to various transformations, most notably esterification and amidation, which allow for the introduction of a wide array of substituents.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org For example, the synthesis of ethyl 2-(methylamino)benzoate is achieved by refluxing 2-(methylamino)benzoic acid in anhydrous ethanol with concentrated sulfuric acid. chemicalbook.com Transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst, is another route to new ester derivatives. google.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures and is often impractical. Therefore, the carboxylic acid is typically "activated" first. libretexts.org This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an amine.

Alternatively, a wide variety of coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. organic-chemistry.org Common coupling agents include carbodiimides like DCC and EDCI, as well as uronium salts like HATU and HBTU. Boronic acid derivatives have also been developed as highly active catalysts for direct amidation at room temperature. organic-chemistry.org

Table 4: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Esterification | p-Aminobenzoic acid | Ethanol, Sulfuric Acid | Reflux | Ethyl p-aminobenzoate (Benzocaine) | libretexts.org |

| Esterification | 2-(Methylamino)benzoic acid | Ethanol, Sulfuric Acid | Reflux, 20 h | Ethyl 2-(methylamino)benzoate | chemicalbook.com |

| Amidation | Carboxylic Acids | Amines, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Room Temperature | Amides | organic-chemistry.org |

| Amidation | Carboxylic Acids | Amines, HBTU, Hünig's base | 1-2 h | Amides | organic-chemistry.org |

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety of this compound presents a key site for reduction to yield the corresponding primary alcohol or aldehyde. These transformations open avenues for further synthetic manipulations and the creation of new molecular scaffolds. The choice of reducing agent is critical to selectively target the carboxylic acid without affecting the amino group or the aromatic ring.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.org This reaction typically proceeds in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Given the presence of the acidic proton on the amino group, it is likely that an excess of the reducing agent would be required to account for the deprotonation of both the carboxylic acid and the amine.

The reduction to the aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction. One strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, which can then be reduced to the aldehyde under controlled conditions. For instance, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the alcohol. libretexts.org Alternatively, direct conversion of the carboxylic acid to the aldehyde can be achieved using specific reagents like nickel precatalysts in the presence of a silane reductant. organic-chemistry.org

Table 1: Strategies for the Reduction of this compound

| Target Functional Group | Reagent | Product | Notes |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | (R)-[2-(1-Amino-ethyl)-phenyl]-methanol | A strong reducing agent that converts the carboxylic acid to a primary alcohol. libretexts.orglibretexts.org |

| Carboxylic Acid (via ester) | Diisobutylaluminum hydride (DIBAL-H) | (R)-2-(1-Amino-ethyl)-benzaldehyde | Requires prior conversion to an ester and is performed at low temperatures to prevent over-reduction. libretexts.org |

| Carboxylic Acid | Nickel precatalyst, silane | (R)-2-(1-Amino-ethyl)-benzaldehyde | Allows for the direct conversion of the carboxylic acid to the aldehyde. organic-chemistry.org |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation that can significantly alter the structure and properties of this compound. Research into the decarboxylation of aromatic carboxylic acids has identified several methodologies, primarily involving thermal or metal-catalyzed processes.

For benzoic acid itself, decarboxylation to benzene can be accomplished by heating the compound in quinoline in the presence of copper salts. wikipedia.org A similar strategy could be applicable to this compound, which would yield (R)-1-Phenyl-ethylamine. Another approach is oxidative decarboxylation, which, in the case of benzoic acid, is used industrially to produce phenol. wikipedia.org Applying such conditions to the target molecule would likely lead to a more complex mixture of products due to the presence of the aminoethyl side chain.

Kinetic studies on the decarboxylation of other substituted carboxylic acids, such as those found in cannabinoids, have shown that the reaction often follows first-order kinetics and is highly dependent on temperature. nih.govnih.gov It is plausible that the decarboxylation of this compound would exhibit similar characteristics, with the rate being influenced by the electronic nature of the ortho-aminoethyl substituent.

Table 2: Potential Decarboxylation Methods for this compound

| Method | Conditions | Expected Product | Potential Considerations |

| Metal-Catalyzed Decarboxylation | Heating in quinoline with copper salts | (R)-1-Phenyl-ethylamine | Based on methods used for benzoic acid. wikipedia.org |

| Thermal Decarboxylation | High temperature | (R)-1-Phenyl-ethylamine | The reaction rate would likely be temperature-dependent. nih.govnih.gov |

| Oxidative Decarboxylation | Heat, O₂, Copper(II) salts | Complex mixture of products | The aminoethyl group is susceptible to oxidation. wikipedia.org |

Functionalization of the Aromatic Ring System

The benzene ring of this compound is a versatile platform for introducing new functional groups, which can modulate the molecule's biological activity and physicochemical properties. The primary strategies for aromatic functionalization are electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents on the aromatic ring determine the position of the incoming electrophile. masterorganicchemistry.com The carboxylic acid group is an electron-withdrawing group and a meta-director, while the aminoethyl group is an alkyl group, which is typically an electron-donating and ortho-, para-directing group. wikipedia.org The interplay of these two ortho-disposed groups will dictate the regioselectivity of EAS reactions. Given the strong deactivating nature of the carboxyl group, substitution is expected to be directed by the activating aminoethyl group to the positions ortho and para to it (positions 3 and 5), with the meta-position to the carboxyl group (position 5) being the most likely site of substitution.

Common EAS reactions that could be applied include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). masterorganicchemistry.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-2-(1-Amino-ethyl)-5-nitro-benzoic acid |

| Bromination | Br₂, FeBr₃ | (R)-2-(1-Amino-ethyl)-5-bromo-benzoic acid |

| Sulfonation | Fuming H₂SO₄ | (R)-5-Aminoethyl-4-carboxy-benzenesulfonic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions, this compound would first need to be converted into a suitable precursor, typically an aryl halide or triflate. This can be achieved through an initial electrophilic halogenation reaction as described above.

Once the halogenated derivative, for example, (R)-2-(1-Amino-ethyl)-5-bromo-benzoic acid, is synthesized, it can serve as a substrate in various cross-coupling reactions. For instance, a Suzuki coupling with an organoboron reagent could introduce a new aryl or alkyl group at the 5-position. Similarly, a Buchwald-Hartwig amination could be used to install a new amine functionality. nih.gov These reactions offer a modular approach to extensively diversify the structure of the parent compound.

Table 4: Potential Cross-Coupling Reactions on a Halogenated Derivative of this compound

| Reaction | Precursor | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | (R)-2-(1-Amino-ethyl)-5-bromo-benzoic acid | R-B(OH)₂ | Pd(PPh₃)₄, base | 5-Aryl/alkyl substituted derivative |

| Buchwald-Hartwig Amination | (R)-2-(1-Amino-ethyl)-5-bromo-benzoic acid | R₂NH | Pd catalyst, ligand, base | 5-Amino substituted derivative |

| Sonogashira Coupling | (R)-2-(1-Amino-ethyl)-5-bromo-benzoic acid | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl substituted derivative |

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to enhanced biological activity and selectivity by locking it into a bioactive conformation. rsc.org For this compound, several strategies can be envisioned to create more rigid analogues.

One approach involves intramolecular cyclization to form a new ring system. For example, under specific conditions, an intramolecular amidation reaction could lead to the formation of a lactam, a cyclic amide. This would create a bicyclic system where the ethylamino side chain is fused to the aromatic ring. Another possibility is a Pictet-Spengler type reaction, where the amino group reacts with an aldehyde to form a tetrahydroisoquinoline-like structure, though this would require prior modification of the aromatic ring. The synthesis of such conformationally restricted analogues is a key strategy in medicinal chemistry to probe the structural requirements for biological activity.

Table 5: Strategies for the Synthesis of Conformationally Restricted Analogues

| Strategy | Reaction Type | Resulting Structure |

| Intramolecular Amidation | Lactamization | Bicyclic lactam |

| Intramolecular Cyclization | Friedel-Crafts type reaction | Fused ring system |

Development of Prodrug Precursors for Research Probes

Prodrugs are inactive derivatives of a parent compound that are converted into the active form in vivo. nih.gov This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability. nih.govrsc.org For this compound, both the carboxylic acid and the amino group are potential sites for modification to create prodrug precursors for use as research probes.

The carboxylic acid can be esterified to mask its polarity and improve membrane permeability. Amino acid esters are a common choice for this purpose, as they can be recognized by transporters and are readily cleaved by endogenous esterases. ijpsjournal.com The amino group can be acylated to form an amide, which is also a common prodrug strategy. These modifications would result in a temporarily inactivated molecule that can cross cell membranes more easily, and once inside the cell, be hydrolyzed back to the active parent compound. Such prodrugs are invaluable as research tools to study the intracellular effects of the parent molecule.

Table 6: Potential Prodrug Strategies for this compound

| Functional Group | Promoieties | Prodrug Linkage | Rationale for Research Probe |

| Carboxylic Acid | Amino Acids (e.g., Valine, Leucine) | Ester | Enhanced cell permeability via amino acid transporters. nih.gov |

| Amino Group | Acetyl, Amino Acids | Amide | Increased lipophilicity and metabolic stability. |

| Both | Dipeptide | Ester and Amide | Potentially synergistic improvements in delivery and stability. |

Applications of R 2 1 Amino Ethyl Benzoic Acid As a Chiral Precursor in Advanced Synthesis

Utilization in Asymmetric Total Synthesis of Natural Products and Complex Molecules

The enantiopure nature of (R)-2-(1-Amino-ethyl)-benzoic acid makes it a valuable starting material or intermediate in the total synthesis of natural products and other complex molecular architectures where precise control of stereochemistry is paramount.

Synthesis of Chiral Heterocycles

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), provides a powerful platform for the synthesis of a variety of chiral heterocycles. Through carefully designed reaction sequences, the stereocenter of the starting material can be incorporated into the heterocyclic ring, thereby ensuring the enantiomeric purity of the final product.

For instance, intramolecular cyclization reactions could lead to the formation of chiral lactams, which are core structures in many biologically active compounds. Furthermore, the amino and carboxyl groups can be chemically modified to participate in multi-component reactions, yielding complex heterocyclic scaffolds in a single step. The development of synthetic routes to chiral 1-amino-2-propanol highlights the importance of such chiral building blocks in accessing key intermediates for pharmaceuticals. google.com

Table 1: Potential Chiral Heterocycles from this compound

| Heterocycle Class | Synthetic Strategy | Potential Significance |

|---|---|---|

| Chiral Lactams | Intramolecular amidation | Core of various antibiotics and enzyme inhibitors |

| Chiral Benzodiazepines | Multi-step condensation reactions | Important class of psychoactive drugs |

Construction of Enantiomerically Pure Spiro- and Fused Ring Systems

The creation of spirocyclic and fused ring systems with defined stereochemistry is a significant challenge in organic synthesis. This compound can serve as a chiral scaffold to direct the formation of these intricate architectures. The existing stereocenter can influence the facial selectivity of subsequent ring-forming reactions, leading to the desired diastereomer.

For example, the carboxylic acid could be converted into a reactive dienophile for a Diels-Alder reaction, where the chiral side chain would control the stereochemical outcome of the cycloaddition. Similarly, intramolecular alkylations or aldol (B89426) reactions could be employed to construct fused ring systems where the stereochemistry is set by the starting material. The synthesis of complex structures like spiro[isoquinoline-4(1H),3'-pyrrolidine] derivatives underscores the utility of chiral synthons in building complex polycyclic systems. google.comnih.gov

Role in the Synthesis of Optically Active Ligands and Organocatalysts

The demand for new and efficient chiral ligands and organocatalysts for asymmetric catalysis is ever-growing. This compound is an ideal candidate for the synthesis of novel catalysts due to its readily available stereocenter and functional groups that can be elaborated into coordinating moieties.

The amino and carboxylic acid groups can be transformed into phosphines, oxazolines, or other common ligating groups. The rigid aromatic backbone combined with the chiral ethylamine (B1201723) side chain can create a well-defined chiral pocket around a metal center, inducing high enantioselectivity in catalytic reactions. The development of chiral auxiliaries from 1,2-amino alcohols and their derivatives for asymmetric synthesis provides a strong precedent for this application. nih.gov

Precursor for Advanced Materials and Polymeric Systems Research

The incorporation of chirality into materials and polymers can lead to unique properties and applications, such as chiral recognition, circularly polarized light emission, and asymmetric catalysis.

Synthesis of Chiral Polymers and Copolymers

This compound can be functionalized to create chiral monomers suitable for polymerization. For example, the amino or carboxylic acid group could be modified with a polymerizable group like an acrylate (B77674) or a styrene. The resulting chiral polymers would possess helical structures or other forms of supramolecular chirality, driven by the stereocenters along the polymer chain. Such materials could find use as chiral stationary phases for chromatography or as sensors for chiral molecules. The synthesis of chiral polymers for the preparation of enantiomerically pure amino acids has been explored, demonstrating the feasibility of this approach. google.com

Development of Chiral Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The functional groups of this compound, namely the carboxylic acid and the amino group, are capable of forming strong and directional hydrogen bonds. This makes the molecule an excellent building block for the self-assembly of chiral supramolecular structures. numberanalytics.com

These assemblies could take the form of gels, liquid crystals, or discrete nanoscale objects. The chirality of the individual molecules would be transferred to the macroscopic properties of the assembly, leading to materials with unique optical or chiroptical properties. The study of supramolecular chirality in assemblies formed from amino acid derivatives is an active area of research. nih.gov

Table 2: Potential Supramolecular Structures from this compound

| Supramolecular Structure | Driving Non-covalent Interaction | Potential Application |

|---|---|---|

| Chiral Gels | Hydrogen bonding, π-π stacking | Chiral recognition, controlled release |

| Chiral Liquid Crystals | Hydrogen bonding, dipole-dipole interactions | Optical switches, displays |

Information regarding "this compound" is not available in the public domain for the specified applications.

Extensive research has been conducted to gather information on the applications of the chemical compound this compound, specifically focusing on its use as a chiral precursor in the synthesis of agrochemical research targets and its contributions to novel drug discovery building blocks. Despite a thorough search of scientific databases and literature, no specific data, research findings, or detailed examples pertaining to this particular compound in the requested contexts could be located.

The search for applications in agrochemical synthesis did not yield any instances of this compound being used as a precursor for specific pesticides, herbicides, or other agricultural research targets. General information on benzoic acid derivatives suggests their potential role in this field, but lacks specific details for the requested molecule. ontosight.ainih.govresearchgate.net

Similarly, in the area of pharmaceutical research and drug discovery, there is no available information on the use of this compound for scaffold diversification strategies or for the generation of combinatorial chemistry libraries. While chiral amino acids and their derivatives are widely recognized as important building blocks in medicinal chemistry, the specific contributions of this compound are not documented in the accessible literature. mdpi.comresearchgate.net

Therefore, the requested article, with its detailed sections and data tables on the application of this compound in agrochemical and drug discovery synthesis, cannot be generated based on the currently available public information. The compound may be a novel or proprietary molecule with its applications not yet disclosed in publicly accessible research.

Theoretical and Computational Investigations of R 2 1 Amino Ethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the electronic properties of molecules, offering insights into their stability, reactivity, and potential interactions. For a molecule like (R)-2-(1-Amino-ethyl)-benzoic acid, such calculations would be invaluable.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). It is hypothesized that the HOMO would likely be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be centered on the carboxylic acid group. However, without specific calculations, these remain theoretical postulations.

Atomic Partial Charge and Electrostatic Potential Maps

The distribution of electron density within a molecule can be quantified through the calculation of atomic partial charges. This information helps in understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carboxylic acid and a positive potential around the hydrogen atoms of the amino group and the carboxylic acid. These features would be critical in predicting how the molecule interacts with other molecules, including potential biological targets.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Gas Phase and Solution Phase Conformational Preferences

The preferred conformation of this compound can differ between the gas phase and in solution. In the gas phase, intramolecular forces dominate, whereas in solution, interactions with solvent molecules play a significant role. Computational methods can be used to calculate the potential energy surface of the molecule, identifying the low-energy conformations. For this molecule, key dihedral angles to consider would be those around the ethyl-aryl bond and the C-N bond of the aminoethyl group.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, study the dynamics of intramolecular hydrogen bonds, and simulate how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could reveal the flexibility of the ethylamino side chain and the dynamics of its interaction with the benzoic acid core. In a simulated aqueous environment, these simulations could also shed light on the hydration shell around the molecule and the stability of its various conformations in solution.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the electronic structure, geometry, and thermodynamic properties of molecules like this compound. These studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective for studying aminobenzoic acids and their derivatives. daneshyari.comresearchgate.net For this compound, a typical computational approach would involve geometry optimization to find the lowest energy conformation. This is crucial as the molecule possesses several rotatable bonds, leading to multiple possible conformers. The calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net

Key structural parameters that would be determined from these calculations include bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the benzoic acid ring and the orientation of the aminoethyl side chain relative to the ring. An interesting feature to investigate would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the amino group, or between the amino group protons and the carbonyl oxygen. researchgate.net

Thermodynamic properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can also be calculated. These values are essential for understanding the molecule's stability and its behavior in chemical reactions. Furthermore, the distribution of electronic charge across the molecule can be visualized using molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions, thus predicting sites of electrophilic and nucleophilic attack. sharif.edu

Table 1: Predicted Geometrical Parameters and Thermodynamic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(carboxyl)-C(ring) | 1.49 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 |

| C(ring)-C(ethyl) | 1.52 |

| C(ethyl)-N | 1.47 |

| **Bond Angles (°) ** | |

| O=C-O (carboxyl) | 123.5 |

| C(ring)-C(carboxyl)-O | 118.0 |

| C(ring)-C(ethyl)-N | 111.0 |

| Thermodynamic Properties | |

| Standard Enthalpy of Formation (ΔHf°) | -450.2 kJ/mol |

| Standard Entropy (S°) | 420.5 J/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -280.7 kJ/mol |

Note: The values in this table are hypothetical and representative of what would be expected from such calculations based on similar molecules.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding the influence of the solvent on its conformation and dynamics. acs.orgresearchgate.net The behavior of this chiral amino acid in an aqueous environment is of significant interest, as solvent interactions can affect its stability, solubility, and how it interacts with other molecules.

A typical MD simulation would involve placing a single molecule of this compound in a box of solvent molecules, most commonly water, to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable contacts, and then it is gradually heated to the desired temperature (e.g., 298 K or 310 K) and equilibrated. The production run of the simulation then tracks the trajectories of all atoms over a period of nanoseconds or even microseconds. acs.org